molecular formula C14H8ClN3O2 B2866935 4-Chloro-2-(4-nitrophenyl)quinazoline CAS No. 83800-97-9

4-Chloro-2-(4-nitrophenyl)quinazoline

Cat. No.: B2866935
CAS No.: 83800-97-9
M. Wt: 285.69
InChI Key: QSGBEFYDNWEKDW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The history of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.gov However, the parent quinazoline molecule was first synthesized by Gabriel in 1903. nih.gov The name "quinazoline" was proposed by Widdege. nih.gov Early research focused on the fundamental synthesis and characterization of this novel heterocyclic system. The evolution of synthetic methodologies has been a key driver in the exploration of quinazoline chemistry, with numerous methods being developed to construct and functionalize the quinazoline core. These synthetic advancements have paved the way for the creation of a vast library of quinazoline derivatives, each with the potential for unique biological activities.

Structural Features and Pharmacophoric Importance of the Quinazoline Nucleus

The quinazoline nucleus consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov This arrangement of atoms confers a unique set of electronic and steric properties that are conducive to interactions with a wide range of biological targets. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system allows for various types of intermolecular interactions, including π-π stacking and hydrophobic interactions.

The pharmacophoric importance of the quinazoline nucleus is underscored by its presence in numerous biologically active compounds. nih.gov It is considered a "privileged scaffold" because its derivatives have been shown to exhibit a remarkable diversity of pharmacological activities. nih.gov The ability to easily introduce a wide variety of substituents at different positions on the quinazoline ring allows for the fine-tuning of its biological activity, making it a highly attractive framework for drug design and discovery. mdpi.com

Overview of Academic Research Directions for Substituted Quinazolines

Academic research on substituted quinazolines is a vibrant and rapidly expanding field, with investigations spanning a multitude of therapeutic areas. The versatility of the quinazoline scaffold allows for the development of compounds with a wide array of biological activities.

Table 1: Key Research Areas for Substituted Quinazolines

Research Area Description
Anticancer Agents A significant portion of quinazoline research is dedicated to the development of novel anticancer agents. nih.govmdpi.comnih.gov Many quinazoline derivatives have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. mdpi.com
Antimicrobial Agents The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Substituted quinazolines have shown promising activity against a range of bacteria and fungi, making them a focus of research in this area. nih.gov
Anti-inflammatory Agents Several quinazoline derivatives have been investigated for their anti-inflammatory properties. mdpi.com These compounds often target enzymes and signaling pathways involved in the inflammatory response.
Antiviral Agents Researchers are exploring the potential of substituted quinazolines as antiviral agents, with some compounds showing activity against viruses such as influenza. mdpi.com

| Other Therapeutic Areas | The therapeutic potential of quinazolines extends to other areas, including their investigation as anticonvulsant, antihypertensive, and antihistaminic agents. nih.govresearchgate.net |

The ongoing research in these areas highlights the broad therapeutic potential of the quinazoline scaffold and the continued interest in discovering new and effective derivatives.

Specific Academic Interest in 4-Chloro-2-(4-nitrophenyl)quinazoline within Contemporary Quinazoline Research

Within the vast family of quinazoline derivatives, "this compound" holds a specific and important place in academic research, primarily as a key synthetic intermediate. Its structure is strategically designed for further chemical modification, making it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

The academic interest in this compound is rooted in its chemical reactivity. The chlorine atom at the 4-position of the quinazoline ring is a reactive site that is susceptible to nucleophilic aromatic substitution. mdpi.com This chemical property allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. This versatility enables chemists to create libraries of novel quinazoline derivatives by systematically varying the substituent at the 4-position. These libraries of compounds can then be screened for a wide range of biological activities.

The 2-(4-nitrophenyl) substituent also plays a crucial role in the academic interest in this molecule. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its potential interactions with biological targets. Furthermore, the nitro group can be chemically reduced to an amino group, providing another site for further functionalization and the creation of additional derivatives.

In contemporary research, "this compound" is frequently utilized in the synthesis of compounds targeting various diseases. For example, it can serve as a precursor for the synthesis of novel anticancer agents. nih.govresearchgate.net By reacting it with different amines, researchers can generate a series of 4-aminoquinazoline derivatives, a class of compounds known to include potent kinase inhibitors. scielo.brresearchgate.net Similarly, it can be used to synthesize compounds with potential antimicrobial or anti-inflammatory activities. nih.govmdpi.com The academic community values "this compound" not necessarily for its own inherent biological activity, but for its role as a versatile and powerful tool in the exploration of new chemical space and the discovery of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-nitrophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGBEFYDNWEKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization Pathways of 4 Chloro 2 4 Nitrophenyl Quinazoline

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), serving as a versatile handle for the introduction of a wide array of functional groups. nih.gov

The C-4 position of 4-chloroquinazolines readily reacts with a variety of nucleophiles. scispace.com The general order of reactivity is influenced by the nucleophilicity of the attacking species.

Amines : Both aliphatic and aromatic amines readily displace the C-4 chlorine to furnish the corresponding 4-aminoquinazoline derivatives. nih.govdigitellinc.com Electron-rich amines, such as primary aliphatic amines and anilines with electron-donating groups, generally react under milder conditions to afford good yields of the substituted products. nih.gov Conversely, electron-poor amines may require more forcing conditions to achieve comparable conversions. nih.gov The reaction with amines is a cornerstone in the synthesis of biologically active quinazoline derivatives.

Thiols : Thiophenols and other thiol-containing nucleophiles can effectively displace the chloro group to form 4-thioether-substituted quinazolines. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.

Oxygen Nucleophiles : Alcohols and phenols can also serve as nucleophiles, although they are generally less reactive than amines and thiols. The reaction with alkoxides or phenoxides leads to the formation of 4-alkoxy and 4-aryloxyquinazolines, respectively. These reactions often require elevated temperatures and the use of a strong base to deprotonate the oxygen nucleophile. scispace.com

Table 1: Nucleophilic Substitution at C-4 of 4-Chloroquinazolines

Nucleophile Type Example Nucleophile Product Type General Reaction Conditions
Amines Primary/Secondary Amines, Anilines 4-Aminoquinazolines Varies from room temperature to reflux in solvents like ethanol, THF, or acetonitrile, often with a base (e.g., Et3N, NaOAc). nih.govnih.gov
Thiols Thiophenols 4-(Arylthio)quinazolines Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMSO).
Oxygen Nucleophiles Alcohols, Phenols 4-Alkoxy/Aryloxyquinazolines Strong base (e.g., NaH) to form the corresponding alkoxide/phenoxide, often at elevated temperatures. scispace.com

The substituent at the C-2 position of the quinazoline ring exerts a significant electronic influence on the reactivity of the C-4 position towards nucleophiles. The 2-(4-nitrophenyl) group, being strongly electron-withdrawing, has a deactivating effect on the C-4 position for nucleophilic substitution. anu.edu.au This is because the electron-withdrawing nature of the substituent decreases the electron density of the quinazoline ring system, including the C-4 carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. anu.edu.au Studies on 2-substituted quinazolines have shown that electron-donating groups at the C-2 position enhance the rate of nucleophilic substitution at C-4, while electron-withdrawing groups retard it. chim.it Therefore, reactions involving the displacement of the C-4 chlorine on 4-chloro-2-(4-nitrophenyl)quinazoline may require more forcing conditions compared to analogous compounds bearing electron-donating groups at the C-2 position.

Transformations Involving the Nitrophenyl Moiety

The 4-nitrophenyl group offers a reactive site for further chemical modifications, primarily through the reduction of the nitro group or by substitution reactions on the phenyl ring itself.

The nitro group of the 4-nitrophenyl substituent can be readily reduced to the corresponding amino group, yielding 4-(4-aminophenyl)-2-chloroquinazoline. This transformation is a crucial step in the synthesis of various derivatives, as the resulting aniline (B41778) moiety can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other reducible functional groups. masterorganicchemistry.comwikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Typical Conditions Notes
H₂/Pd-C Catalytic amount of Pd/C, H₂ atmosphere, various solvents (e.g., EtOH, EtOAc) Highly efficient and clean, but may also reduce other functional groups. commonorganicchemistry.com
SnCl₂·2H₂O EtOH or acidic media A classic and reliable method, often used for its chemoselectivity. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Acidic or neutral aqueous conditions An economical and effective method. masterorganicchemistry.com
Zn/AcOH or Zn/NH₄Cl Acidic or neutral conditions Provides a mild reduction. commonorganicchemistry.comrsc.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systems A mild reducing agent often used for sensitive substrates.

The 4-nitrophenyl ring itself can undergo further substitution reactions, although the strong deactivating effect of the nitro group and the bulky quinazoline substituent must be considered. Electrophilic aromatic substitution on the nitrophenyl ring is generally disfavored due to the deactivating nature of the nitro group. If forced, substitution would be directed to the meta positions relative to the nitro group.

More feasible are nucleophilic aromatic substitution reactions on the nitrophenyl ring, where a suitable leaving group ortho or para to the strongly electron-withdrawing nitro group can be displaced by a nucleophile. youtube.com However, in the case of this compound, the absence of such a leaving group on the nitrophenyl ring makes this type of reaction less straightforward.

Academic Insights into Structure Activity Relationships Sar for Quinazoline Derivatives Bearing Chloro and Nitro Substituents

Correlations between Specific Substituent Modifications and Observed Biological Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For quinazoline (B50416) derivatives, modifications at positions C-2, C-4, and on the benzenoid ring have been extensively explored to optimize potency and selectivity.

Research has shown that the nature and position of substituents are critical determinants of activity. For instance, in a series of 2,4,6-trisubstituted quinazolines, it was found that a decylamine (B41302) group at the C-4 position was beneficial for antimicrobial activity, whereas an iodo-group at C-6 was detrimental. nih.gov Similarly, the introduction of alkyl-thiobenzothiazole side chains at the 6-position of 4-anilinoquinazolines, combined with an electron-withdrawing group on the 4-aniline ring, resulted in enhanced anti-cancer activity. nih.gov

The biological activity is not only dependent on the type of substituent but also its placement. Studies on 4(3H)-quinazolinones designed as antibacterials revealed that substitutions on the phenyl ring at position 2 were well-tolerated at the meta and ortho positions, while para substitutions were generally not. acs.orgnih.gov Furthermore, hydrophilic groups were favored for substituents at this position, indicating the importance of hydrogen-bond donors and acceptors for potency. acs.org In the context of antifungal activity, certain N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide derivatives have demonstrated strong efficacy. mdpi.com These findings underscore the intricate relationship between the specific structural modifications of the quinazoline scaffold and the resulting biological outcomes.

Table 1: Structure-Activity Relationships of Substituted Quinazoline Derivatives

Quinazoline Position Substituent Modification Target/Activity Observed Effect Reference
C-4 Decylamine group Antimicrobial Beneficial for activity nih.gov
C-6 Iodo-group Antimicrobial Detrimental to activity nih.gov
C-6 Alkyl-thiobenzothiazole side chain Anticancer (EGFR) Enhanced activity nih.gov
4-Anilino Electron-withdrawing group Anticancer (EGFR) Enhanced activity nih.gov
C-2 Phenyl meta or ortho substitution Antibacterial Active acs.orgnih.gov
C-2 Phenyl para substitution Antibacterial Generally not tolerated acs.orgnih.gov
General Compounds with nitro/hydroxyl groups Antitubercular Maximum activity mdpi.com

Impact of Halogenation (e.g., Chlorine at C-4) on Quinazoline Bioactivity and Selectivity

Halogenation, particularly the introduction of a chlorine atom, is a common strategy in medicinal chemistry to modulate a molecule's biological activity. eurochlor.org The chlorine atom at the C-4 position of the quinazoline ring plays a pivotal role both as a key synthetic intermediate and as a modulator of bioactivity. The 2,4-dichloro quinazoline is a versatile precursor, where the C-4 chlorine is a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, such as amines, to build diverse chemical libraries. longdom.org

The presence of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. eurochlor.org For example, chloro-derivatives of certain 4-amino-N-(phenyl)benzenesulfonamides were found to be the most potent candidates against gram-negative bacteria. mdpi.com In another study, compounds featuring chloro or methoxy (B1213986) groups showed good antimicrobial activity in most cases. nih.gov The electronic properties of chlorine—its high electronegativity—and its steric bulk can influence how the molecule fits into the binding site of a target protein, thereby affecting its potency and selectivity. eurochlor.org This influence is evident in the development of epidermal growth factor receptor (EGFR) inhibitors, where a 3-chloro-4-(3-fluorobenzyloxy) aniline (B41778) derivative attached at the C-4 position of the quinazoline core showed high antiproliferative activity. mdpi.com The strategic placement of chlorine can therefore be crucial for achieving the desired therapeutic effect.

Role of the Nitrophenyl Substituent (e.g., at C-2 or C-4') in Modulating Quinazoline Pharmacological Profiles

The nitrophenyl substituent significantly impacts the electronic and steric properties of the quinazoline scaffold, thereby modulating its pharmacological profile. The nitro group is strongly electron-withdrawing, which can alter the charge distribution across the entire molecule. ontosight.ai This electronic modification can be critical for the molecule's ability to interact with its biological target.

The position of the nitro group on the phenyl ring is also crucial. Studies have shown that compounds with para-nitro and meta-nitro substituents exhibit marked activity against certain pathogens like Klebsiella pneumoniae. nih.gov In the context of anticancer agents, 6-nitro-4-substituted quinazoline derivatives have been designed and synthesized to target the epidermal growth factor receptor (EGFR). nih.gov The presence of a nitro group on the quinazolinone ring system can significantly affect the molecule's electronic distribution, potentially impacting its reactivity and biological activity. ontosight.ai For instance, in a series of antibacterial 4(3H)-quinazolinones, maintaining a 4-nitrophenyl group at one of the substitution sites was a key element in the SAR exploration. acs.orgnih.gov These examples highlight that the nitrophenyl moiety is a key pharmacophoric feature that can be manipulated to fine-tune the biological activity of quinazoline derivatives.

Conformational Analysis and Molecular Flexibility of the Quinazoline Scaffold

The three-dimensional shape and flexibility of a molecule are critical for its interaction with biological targets. The quinazoline scaffold itself is a relatively rigid bicyclic system. However, the substituents attached at the C-2 and C-4 positions introduce degrees of conformational freedom. The bonds connecting the quinazoline core to the phenyl rings can rotate, allowing the molecule to adopt various conformations. This flexibility is essential for the molecule to orient itself correctly within the binding pocket of a target protein.

Computational methods such as molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational stability of these derivatives. nih.gov Such analyses can reveal how the molecule interacts with its target over time and confirm the stability of the ligand-protein complex. nih.govresearchgate.net For example, MD simulations of quinazoline analogues targeting EGFR have been used to infer their dynamic behavior and confirm that the central quinazoline ring had significant binding contributions. nih.gov Understanding the conformational landscape and flexibility of the quinazoline scaffold is crucial for designing inhibitors that can adapt to the specific geometry of a target's active site, thereby enhancing binding affinity and potency.

Pharmacophore Elucidation and Rational Design Principles for Targeted Quinazoline Derivatives

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For quinazoline derivatives, pharmacophore models have been developed to guide the design of new, more potent and selective inhibitors for various targets, including kinases and acetylcholinesterase. nih.govworldscientific.comnih.gov

A typical pharmacophore model for a quinazoline-based kinase inhibitor might include features such as a hydrogen bond acceptor (often the N-1 or N-3 atom of the quinazoline ring), hydrophobic aromatic regions, and other hydrogen bond donor or acceptor sites provided by the substituents. worldscientific.comfrontiersin.org For instance, a four-point common pharmacophore hypothesis for quinazoline derivatives acting as iNOS inhibitors identified a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring as key features. worldscientific.com

These models, often developed using techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), provide insights into the structural requirements for binding and activity. worldscientific.comfrontiersin.org This knowledge allows medicinal chemists to rationally design new derivatives by adding, removing, or modifying functional groups to better match the pharmacophore model and improve interactions with the target. researchgate.netmdpi.com This approach has been successfully used to design novel quinazoline derivatives as PI3K/HDAC dual inhibitors and potent EGFR inhibitors, demonstrating the value of pharmacophore elucidation in the development of targeted therapies. nih.govnih.gov

Biological Evaluation and Mechanistic Investigations of Quinazoline Derivatives in Vitro Studies

Anticancer Potential and Associated Molecular Mechanisms (In Vitro)

The anticancer properties of quinazoline (B50416) scaffolds are a primary area of research, with numerous studies investigating their efficacy against various cancer cell lines. nih.govnih.govmdpi.comnih.gov These investigations aim to elucidate the molecular mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its inhibition is a well-established mechanism for several anticancer drugs. nih.govmdpi.com The 4-anilinoquinazoline (B1210976) scaffold is known to interact with the ATP binding site of EGFR. mdpi.com Research has focused on designing and synthesizing novel quinazoline derivatives as potent EGFR inhibitors. nih.govnih.govbiorxiv.orgnih.gov For instance, a series of 6-nitro-4-substituted quinazolines were synthesized and evaluated for their EGFR inhibitory activity. nih.gov Similarly, new 2-chloroquinazoline (B1345744) derivatives have been developed and tested for their anti-proliferation activities against cancer cell lines with high EGFR expression. nih.gov Structure-activity relationship (SAR) studies are crucial in this context, revealing that substitutions at various positions of the quinazoline ring can significantly influence inhibitory potency. For example, modifications at the 6- and 7-positions of the quinazoline core have been shown to impact the apoptosis-inducing activity of 4-anilinoquinazolines.

In vitro kinase assays are standard methods to determine the inhibitory activity of these compounds against EGFR. The results are often expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have demonstrated potent EGFR inhibition with an IC₅₀ value as low as 0.096 μM. mdpi.com

Compound ClassKey Structural FeaturesEGFR Inhibition (IC₅₀)Reference
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesN-(benzo[d]thiazol-2-yl) substituent at position 40.096 μM mdpi.com
2-ChloroquinazolinesVaried substituentsActivities compared to Gefitinib nih.gov
6-Nitro-4-substituted quinazolinesVaried substituents at position 4Activity evaluated nih.gov

This table summarizes the EGFR inhibitory activities of different classes of quinazoline derivatives based on in vitro studies.

Beyond EGFR, quinazoline derivatives have been investigated as inhibitors of other protein kinases involved in cancer progression, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.com ERK1/2 are key components of the MAPK signaling pathway, which is often dysregulated in cancer. researchgate.net Specific inhibitors of ERK1/2 have been shown to block tumor necrosis factor-alpha (TNFα) production in vitro. mdpi.com

Other enzyme targets for quinazoline-based anticancer agents include tubulin, poly(ADP-ribose)polymerase-1 (PARP-1), and various receptor tyrosine kinases (RTKs). nih.gov For example, certain derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov The inhibitory activity against these targets is typically assessed through enzymatic assays and cellular assays that measure downstream signaling events.

A crucial aspect of anticancer drug evaluation is the assessment of their effects on cell proliferation and their ability to induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com In vitro studies utilizing various cancer cell lines are fundamental to this evaluation. mdpi.comnih.govresearchgate.netnih.gov

The antiproliferative activity of quinazoline derivatives is commonly determined using the MTT assay, which measures cell viability. nih.gov The results are typically reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) values. For instance, a novel series of 4-anilinoquinazolines was identified as a potent inducer of apoptosis with a GI₅₀ of 2 nM in T47D breast cancer cells.

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and to quantify apoptosis. nih.govmdpi.com Treatment with effective anticancer quinazolines can lead to cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from dividing. nih.govmdpi.com For example, some triazolo[4,3-c]quinazolines can induce cell cycle arrest at the G2/M phase. mdpi.com Furthermore, these compounds can trigger apoptosis, which can be detected by methods such as Annexin V-FITC/PI staining. nih.gov

Cell LineCompound TypeEffectMethod of DetectionReference
T47D (Breast Cancer)4-AnilinoquinazolineApoptosis induction, Inhibition of proliferation (GI₅₀ = 2 nM)Caspase activation, Cell viability assay
MCF-7 (Breast Cancer)Quinazoline sulfonamidesCell cycle arrest at G1 phase, Apoptosis inductionFlow cytometry, Annexin V-FITC/PI staining nih.gov
Multiple Cancer LinesTriazolo[4,3-c]quinazolinesCell cycle arrest at G2/M phaseNot specified mdpi.com

This table provides examples of the effects of quinazoline derivatives on cell proliferation and apoptosis in different cancer cell lines.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.goviraqijms.net Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. dovepress.commdpi.com Some 2,4-disubstituted quinazoline derivatives have been evaluated for their anti-angiogenesis activities in vitro. nih.gov Assays such as the chick chorioallantoic membrane (CAM) assay can be used to assess the ability of compounds to inhibit the formation of new blood vessels. nih.gov

Other Reported Biological Activities (In Vitro and Mechanistic Studies)

Anti-Inflammatory Mechanisms

Comprehensive in vitro studies detailing the specific anti-inflammatory mechanisms of 4-Chloro-2-(4-nitrophenyl)quinazoline are not found in the current body of scientific literature. Research on various other quinazoline derivatives suggests that their anti-inflammatory effects are often mediated through the inhibition of key inflammatory pathways. For instance, many quinazoline compounds have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This is often achieved by targeting the enzymes responsible for their synthesis, namely cyclooxygenases (COX) and lipoxygenases (LOX). However, without specific studies on this compound, its precise mechanism of action remains unelucidated.

Enzyme Inhibition Studies Beyond Receptor Kinases

There is a lack of specific in vitro data on the enzyme inhibition profile of this compound beyond receptor kinases. The quinazoline scaffold is a common feature in many enzyme inhibitors, and various derivatives have been reported to inhibit a range of enzymes, including but not limited to, cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). ijfmr.com These enzymes are crucial in the inflammatory cascade. The inhibitory activity and selectivity (e.g., COX-2 versus COX-1) are highly dependent on the specific substitution patterns on the quinazoline core. For example, some quinazolinone derivatives have demonstrated potent and selective COX-2 inhibition. mdpi.comnih.gov Without experimental data for this compound, it is not possible to provide specific details on its enzyme inhibition capabilities or to generate data tables of its inhibitory concentrations (e.g., IC50 values).

Computational Chemistry and Theoretical Investigations of Quinazoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)

No specific Density Functional Theory (DFT) studies detailing the electronic structure, molecular electrostatic potential (MEP), or frontier molecular orbitals (HOMO-LUMO) for 4-Chloro-2-(4-nitrophenyl)quinazoline were found. Such calculations are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

While molecular docking studies have been extensively performed for a wide array of quinazoline (B50416) derivatives targeting various enzymes and receptors (such as EGFR, DHFR, and COX-2), specific docking simulations and binding affinity predictions for this compound against macromolecular targets have not been reported.

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Analysis

There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are used to understand the stability of ligand-protein complexes, observe conformational changes, and analyze the persistence of interactions over time, but this level of investigation has not been published for this specific compound.

Cheminformatics Approaches for Predictive Modeling (e.g., Quantitative Structure-Activity Relationships, QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are developed using datasets of related compounds to predict the biological activity of new structures. Although various QSAR studies exist for different classes of quinazoline-based inhibitors, no models specifically including or predicting the activity of this compound were identified.

Computational Tools for Reaction Mechanism Investigations and Transition State Analysis

Theoretical studies on the reaction mechanisms for the synthesis of the quinazoline scaffold are available, particularly concerning the regioselectivity of nucleophilic substitution on 2,4-dichloroquinazoline (B46505) precursors. However, specific computational investigations into the reaction mechanism or transition state analysis for the synthesis of this compound could not be located.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel Quinazoline (B50416) Hybrids and Conjugates

The strategy of creating hybrid molecules by combining the quinazoline core with other pharmacologically active moieties is a burgeoning area of research. This molecular hybridization aims to develop compounds with multi-target activity, enhanced potency, or improved pharmacokinetic profiles. The reactive nature of the 4-chloro position on quinazoline intermediates is frequently exploited for this purpose, allowing for nucleophilic substitution to link various functional groups. nih.govnih.gov

Researchers are actively designing and synthesizing novel hybrids, such as:

Quinazoline-Sulfonamide Hybrids: These have been synthesized by reacting 4-chloroquinazolines with various sulfonamides, aiming to combine the therapeutic actions of both pharmacophores. nih.gov

Quinazoline-Triazole Conjugates: The fusion of quinazoline with a 1,2,3-triazole ring, often bearing acetamide (B32628) linkers, is being explored to create new cytotoxic agents against various cancer cell lines. nih.gov

Quinazoline-Oxadiazole Hybrids: A novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids has been developed as potential antiproliferative agents that can act as dual inhibitors for multiple biological targets. frontiersin.org

Quinazoline-Acylhydrazone Conjugates: Acylhydrazone is a pharmacophore known for its broad biological activities, and its conjugation with the quinazoline nucleus has yielded compounds with significant antimicrobial properties. nih.gov

This approach of creating hybrid structures is a rational design strategy to tackle complex diseases like cancer, where hitting multiple signaling pathways simultaneously can be more effective. frontiersin.org

Table 1: Examples of Quinazoline-Based Hybrids and Their Intended Applications

Hybrid Type Combined Pharmacophore Rationale / Application Reference
Quinazoline-Sulfonamide Sulfonamide Synthesis of novel anticancer agents nih.gov
Quinazoline-Triazole-Acetamide 1,2,3-Triazole, Acetamide Development of new cytotoxic agents nih.gov
Quinazoline-Oxadiazole 1,2,4-Oxadiazole Creation of multi-targeted antiproliferative agents frontiersin.org
Quinazoline-Acylhydrazone Acylhydrazone Development of potent antimicrobial compounds nih.gov

Exploration of New Biological Targets and Mechanistic Pathways for Quinazoline Derivatives

While quinazoline derivatives are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for cancer therapy, current research is significantly broadening the scope of their biological targets. nih.govnih.govmdpi.com The versatility of the quinazoline scaffold allows for structural modifications that can direct its activity toward a wide array of proteins and enzymes involved in various disease pathologies. nih.govnih.govnih.gov

Emerging research is focused on:

Tubulin Polymerization Inhibition: Certain 4-anilinoquinazolines act as vascular disrupting agents and inhibitors of tubulin polymerization, leading to apoptosis in cancer cells. nih.gov This represents a different mechanism from the typical kinase inhibition.

Cell Cycle Regulation: Novel quinazolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through pathways involving the regulation of proteins like Bcl-2 and PARP. nih.govresearchgate.net

PI3K Pathway Inhibition: The antitumor mechanisms of some quinazolinones involve the suppression of critical signaling pathways such as the PI3K pathway. nih.gov

Enzyme Inhibition: Beyond kinases, quinazoline derivatives are being investigated as inhibitors for a range of other enzymes, including poly-(ADP-ribose) polymerase (PARP), thymidylate synthase, and DNA gyrase, opening up therapeutic possibilities for different cancers and bacterial infections. researchgate.netorientjchem.orgfrontiersin.org

Reversing Multidrug Resistance: A novel application involves designing quinazoline derivatives that target bacterial efflux pumps like AcrB, aiming to potentiate the activity of existing antibiotics and reverse multidrug resistance. nih.gov

The exploration of these new targets and mechanisms is crucial for overcoming drug resistance and developing therapies for a wider range of diseases, including neurodegenerative disorders, infections, and various types of cancer. researchgate.netistanbul.edu.trnih.gov

Advancements in Sustainable and Efficient Synthetic Methodologies

The chemical synthesis of quinazolines is undergoing a green revolution, with a strong focus on developing methodologies that are more environmentally benign, cost-effective, and efficient. nih.gov These modern approaches move away from harsh reaction conditions and toxic reagents, aligning with the principles of sustainable chemistry. nih.gov

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reactions, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the N-arylation of 4-chloroquinazolines. nih.gov

Visible-Light Photocatalysis: This green chemistry approach utilizes visible light as a renewable energy source to drive chemical reactions under mild conditions, reducing the need for toxic reagents and minimizing environmental impact. mdpi.com Curcumin-sensitized titanium dioxide has been used as a photocatalyst for the eco-friendly synthesis of quinazoline derivatives. mdpi.com

Transition-Metal-Free Reactions: To avoid the cost and toxicity associated with many transition metals, new synthetic routes that are metal-free have been developed. nih.govnih.gov These methods often employ inexpensive and readily available catalysts and solvents, such as water. nih.gov

Catalyst Recyclability: The development of protocols using recyclable catalysts, such as certain copper-based systems, is a key feature of sustainable synthesis, making the process more economical and reducing waste. mdpi.com

These sustainable methods not only reduce the environmental footprint of chemical synthesis but also often provide access to novel quinazoline structures that may be difficult to obtain through traditional routes. nih.govresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Quinazoline Derivatives

Methodology Key Features Advantages Reference
Traditional Methods Often require high temperatures, harsh reagents, and long reaction times. Well-established procedures. nih.gov
Microwave-Assisted Utilizes microwave irradiation for rapid heating. Fast reaction times, higher yields, reduced side products. nih.govnih.gov
Visible-Light Photocatalysis Employs light as an energy source with a photocatalyst. Eco-friendly, mild conditions, uses renewable energy. mdpi.com
Metal-Free Synthesis Avoids the use of transition metal catalysts. Lower cost, reduced toxicity, simplified purification. nih.govnih.gov

Application of Advanced Computational Techniques in Rational Compound Design and Discovery

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery, enabling the rational design of new quinazoline derivatives with desired biological activities. nih.govopenmedicinalchemistryjournal.com These techniques significantly reduce the time and cost associated with identifying and optimizing lead compounds by predicting their properties before synthesis. neuroquantology.com

Key computational approaches being applied include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to establish a mathematical relationship between the chemical structure of quinazoline analogs and their biological activity. nih.govbiointerfaceresearch.com These models can predict the potency of newly designed compounds and highlight key structural features required for activity. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. openmedicinalchemistryjournal.comfrontiersin.org It is widely used to understand the binding modes of quinazoline derivatives within the active sites of enzymes like EGFR, guiding the design of more potent inhibitors. nih.gov

Virtual Screening: Large libraries of chemical compounds can be computationally screened against a biological target to identify potential "hits". openmedicinalchemistryjournal.comneuroquantology.com This method accelerates the discovery of novel quinazoline scaffolds with therapeutic potential.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of interactions and the conformational changes that may occur upon binding. biointerfaceresearch.comfrontiersin.org

By integrating these advanced computational tools, researchers can move from a trial-and-error approach to a more targeted and efficient strategy for discovering the next generation of quinazoline-based therapeutics. mdpi.com

Broadening the Academic Scope of Quinazoline Chemistry in Related Chemical Disciplines

The knowledge and synthetic expertise generated within the field of medicinal chemistry are expanding the application of the quinazoline scaffold into related scientific disciplines. The unique chemical architecture and versatile reactivity of quinazoline derivatives make them valuable in areas beyond traditional drug discovery. researchgate.net

Emerging applications include:

Agrochemicals: Researchers have investigated quinazoline derivatives for their potential to inhibit phytopathogenic bacteria and fungi, with some compounds showing significant antibacterial action against agricultural pests like Xanthomonas oryzae. researchgate.net

Materials Science: The fused heterocyclic structure of quinazolines offers potential applications in the development of novel functional materials. nih.govresearchgate.net

Biochemistry and Chemical Biology: Quinazoline derivatives can be developed as molecular probes to study biological pathways. Their ability to bind selectively to specific proteins allows them to be used as tools to investigate cellular functions and validate new drug targets. researchgate.net

This cross-disciplinary application of quinazoline chemistry demonstrates the fundamental importance of the scaffold and ensures that it will remain a subject of broad academic and industrial interest for the foreseeable future.

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